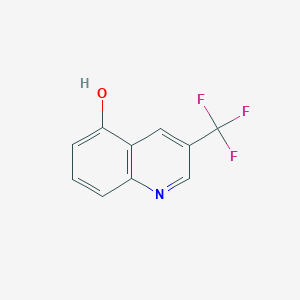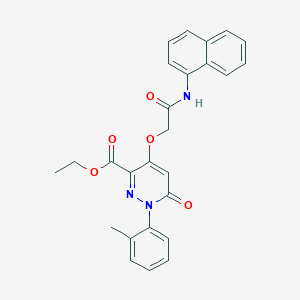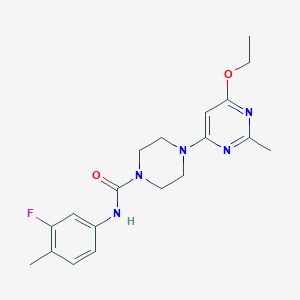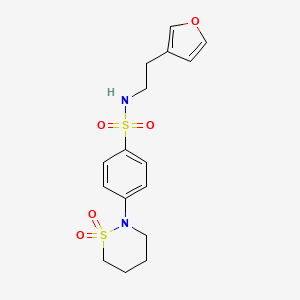
3-(Trifluoromethyl)quinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Trifluoromethyl)quinolin-5-ol” is a chemical compound with the molecular formula C10H6F3NO . It has gained increasing attention in scientific research and industry due to its diverse array of potential applications.
Synthesis Analysis
The synthesis of quinoline compounds, such as “this compound”, often involves complex chemical reactions. For instance, one study employed click chemistry to link dihydropyrimidinone (DHPM) and quinoline compounds, which offered several synthetic advantages . Another method involves the use of Ullmann-type coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring with a trifluoromethyl group at the 3-position and a hydroxyl group at the 5-position .Physical And Chemical Properties Analysis
“this compound” is a solid compound . The molecular weight is 213.16 . It should be stored in a dry place at 2-8°C .Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)quinolin-5-ol is not fully understood, but it is believed to involve the chelation of metal ions. CF3Q has been shown to bind to metal ions, resulting in a change in its fluorescent properties. This change in fluorescence can be used to detect the presence of metal ions in a sample.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it has low toxicity and is not harmful to cells. CF3Q has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(Trifluoromethyl)quinolin-5-ol is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-(Trifluoromethyl)quinolin-5-ol. One potential application is in the development of new fluorescent probes for the detection of metal ions. CF3Q could also be used in the synthesis of new organic compounds with potential applications in medicine and agriculture. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 3-(Trifluoromethyl)quinolin-5-ol can be achieved through various methods, including the reaction of 3-hydroxyquinoline with trifluoromethyl iodide or trifluoromethyl sulfonic anhydride. Another method involves the reaction of 3-chloroquinoline with trifluoroacetic acid and potassium carbonate.
Aplicaciones Científicas De Investigación
The unique properties of 3-(Trifluoromethyl)quinolin-5-ol make it a valuable compound in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. CF3Q has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Safety and Hazards
Propiedades
IUPAC Name |
3-(trifluoromethyl)quinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)6-4-7-8(14-5-6)2-1-3-9(7)15/h1-5,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITKYAAQTYOHMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2385947.png)

![(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2385951.png)
![4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2385952.png)

![1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene](/img/structure/B2385958.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2385959.png)


methanone](/img/structure/B2385962.png)
![5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2385965.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2385968.png)
![Methyl (E)-4-[[4-(2,4-difluorophenyl)oxan-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2385969.png)